3-((4-Methoxybenzyl)oxy)propan-1-ol
Description
3-((4-Methoxybenzyl)oxy)propan-1-ol (CAS: 135362-69-5) is a small organic compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.25 g/mol. Its structure consists of a propan-1-ol backbone ether-linked to a 4-methoxybenzyl (PMB) group. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules such as terpenes and natural products like macrotricolorin A .
Synthesis: The compound is typically synthesized via acid-catalyzed etherification of 1,3-propanediol with 4-methoxybenzyl alcohol (PMBOH) using Amberlyst-A15 as a catalyst under reflux conditions in dichloromethane . The reaction proceeds efficiently, highlighting the robustness of this method for introducing PMB protecting groups.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6,12H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHPNIXVMWYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450434 | |
| Record name | 1-Propanol, 3-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135362-69-5 | |
| Record name | 1-Propanol, 3-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxybenzyl)oxy)propan-1-ol typically involves the reaction of 4-methoxybenzyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-methoxybenzyl alcohol attacks the carbon atom bonded to the chlorine in 3-chloropropanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxybenzyl)oxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products
Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid
Reduction: 3-((4-Methoxybenzyl)oxy)propan-1-amine, 3-((4-Methoxybenzyl)oxy)propane
Substitution: Various substituted benzyl ethers
Scientific Research Applications
3-((4-Methoxybenzyl)oxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((4-Methoxybenzyl)oxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
Comparison with Similar Compounds
3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol (CAS: 885949-51-9)
- Structure : Replaces the 4-methoxy group on the benzyl ring with a methyl group.
- Molecular Formula : C₁₇H₂₀O₂ (MW: 256.34 g/mol).
- This compound is used in organic synthesis as a hydrophobic building block .
1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol (CAS: 5438-66-4)
- Structure : Features an additional methoxy group at the 3-position of the phenyl ring.
- Molecular Formula : C₁₇H₂₀O₃ (MW: 272.34 g/mol).
- Applications: The electron-donating methoxy groups enhance stability under acidic conditions, making it suitable for use in multi-step syntheses, such as in the preparation of polyphenolic derivatives .
3-(4-Methoxyphenyl)propan-1-ol (CAS: 5406-18-8)
- Structure: Lacks the benzyloxy linker; the 4-methoxyphenyl group is directly attached to the propanol chain.
- Molecular Formula : C₁₀H₁₄O₂ (MW: 166.22 g/mol).
- Properties : The absence of the ether bridge increases conformational flexibility. This compound is often employed in studies of antioxidant activity due to its simpler structure and ease of derivatization .
2-((4-Methoxybenzyl)oxy)ethanol (CAS: 135362-69-5)
3-(4-Aminophenoxy)propan-1-ol (CAS: 99190-16-6)
- Structure: Replaces the methoxybenzyl group with an aminophenoxy moiety.
- Molecular Formula: C₉H₁₃NO₂ (MW: 167.21 g/mol).
- Applications: The amino group enables participation in coupling reactions (e.g., amide bond formation), making it valuable in pharmaceutical intermediates and agrochemicals .
Comparative Data Table
Table 1 : Key properties and applications of this compound and analogous compounds.
Biological Activity
3-((4-Methoxybenzyl)oxy)propan-1-ol, also known as a methoxybenzyl ether derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure suggests it may interact with various biological pathways, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 196.25 g/mol. The presence of the methoxy group and the propanol moiety is expected to influence its solubility and reactivity.
Antimicrobial Properties
Research indicates that compounds with similar structures possess antimicrobial activity. For instance, derivatives featuring benzyl groups have been studied for their effectiveness against various bacterial strains. This suggests that this compound may exhibit similar properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of methoxy-substituted compounds. For example, a study on related compounds indicated significant antiproliferative effects against cancer cell lines, with IC50 values in the low micromolar range. This suggests that this compound could be evaluated for its anticancer properties.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HT-29 | 0.70 | |
| Compound B | A2058 | 0.58 | |
| 3-Methoxybenzyl Derivative | MCF7 | TBD | TBD |
Neuroprotective Effects
Emerging research has suggested that similar compounds may offer neuroprotective benefits by modulating neurotransmitter levels and reducing neuroinflammation. These findings warrant further investigation into the neuroprotective potential of this compound.
Case Studies
A notable study explored the biological evaluation of methoxy-substituted phenolic compounds. It was found that these compounds could induce apoptosis in cancer cells while sparing normal cells, indicating a selective toxicity profile. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy and minimize toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
